molecular formula C13H17N3O3 B2499010 4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide CAS No. 1022299-57-5

4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2499010
CAS No.: 1022299-57-5
M. Wt: 263.297
InChI Key: UJBVPFZYTLMPBP-UHFFFAOYSA-N
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Description

4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C13H17N3O3 and its molecular weight is 263.297. The purity is usually 95%.
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Scientific Research Applications

PET Dopamine D3 Receptor Radioligands

Research by Gao et al. (2008) focused on synthesizing carbon-11-labeled carboxamide derivatives as potential PET radioligands for imaging dopamine D3 receptors. This includes derivatives like (E)-4-methoxy-N-(4-(4-(2-[(11)C]methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide, highlighting the role of similar compounds in neuroimaging and receptor study (Gao et al., 2008).

PET Serotonin 5-HT1A Receptors

García et al. (2014) investigated N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as analogs of WAY100635 for PET tracers of serotonin 5-HT1A receptors. They observed that these compounds are selective and high affinity 5-HT1A receptor antagonists with potential applications in studying neuropsychiatric disorders (García et al., 2014).

Antibacterial and Antifungal Agents

Kim et al. (2011) demonstrated that compounds like 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10) can selectively kill bacterial persisters without affecting normal antibiotic-sensitive cells. This could be a significant step in addressing antibiotic resistance and bacterial persistence (Kim et al., 2011).

5-HT1A Serotonin Antagonists

Raghupathi et al. (1991) explored analogs of 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, which is a 5-HT1A serotonin antagonist. They aimed to improve selectivity for 5-HT1A receptors over alpha 1-adrenergic receptors, highlighting the potential of these compounds in neuropsychopharmacology (Raghupathi et al., 1991).

Analgesic and Anti-Inflammatory Properties

Nie et al. (2020) investigated the chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. Their work contributed to understanding the structure-activity relationship of urea-based TRPV1 antagonists and their potential in pain management (Nie et al., 2020).

Fluorescent Ligands for Receptor Imaging

Lacivita et al. (2009) synthesized a series of 1-(2-methoxyphenyl)piperazine derivatives with fluorescent moieties for high-affinity binding to 5-HT(1A) receptors. These compounds are useful in visualizing receptor distribution using fluorescence microscopy, contributing to receptor-based imaging studies (Lacivita et al., 2009).

Radiotracers for D3 Receptor Imaging

Kuhnast et al. (2006) synthesized FAUC346, an in vitro D(3)-selective ligand, as a potential PET radiotracer for imaging D(3) receptors. This work contributes to the understanding of dopaminergic systems in the brain, with potential applications in neurological research (Kuhnast et al., 2006).

Properties

IUPAC Name

4-formyl-N-(4-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3/c1-19-12-4-2-11(3-5-12)14-13(18)16-8-6-15(10-17)7-9-16/h2-5,10H,6-9H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBVPFZYTLMPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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